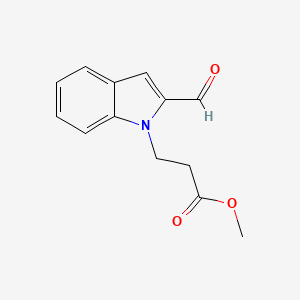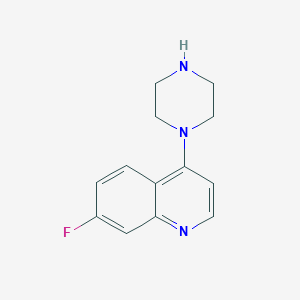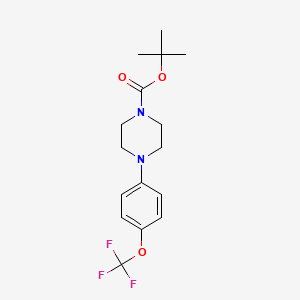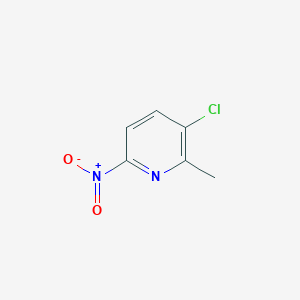
ethyl N-(methylsulfonyl)carbamate
Vue d'ensemble
Description
ethyl N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methylsulfonyl group attached to a carbamic acid ethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group attached to the ester moiety.
Uniqueness
ethyl N-(methylsulfonyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Propriétés
Numéro CAS |
49671-33-2 |
|---|---|
Formule moléculaire |
C4H9NO4S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
ethyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |
Clé InChI |
GRCNBRDIKVKQFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)



![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)

![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)


![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
